

# Application Notes and Protocols for the Synthesis of [64Cu]Cu-ATSM (Coppertrace)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Copper-64 ([<sup>64</sup>Cu]) labeled diacetyl-bis(N4-methylthiosemicarbazone) ([<sup>64</sup>Cu]Cu-ATSM), often referred to as **Coppertrace** in a broader sense of copper-based tracers, is a significant radiopharmaceutical for positron emission tomography (PET) imaging. Its primary application lies in the non-invasive detection and quantification of hypoxic tissues in tumors.[1][2][3][4] Tumor hypoxia is a critical factor in cancer progression and resistance to therapies, making its imaging valuable for drug development and treatment planning.[2][3][4] The lipophilic nature of Cu-ATSM allows it to readily cross cell membranes. In the low-oxygen environment of hypoxic cells, the Cu(II) complex is reduced and trapped intracellularly, which is the fundamental mechanism for its imaging capabilities.[4]

This document provides detailed protocols for the synthesis of the ATSM ligand and the subsequent radiolabeling with Copper-64 to produce [64Cu]Cu-ATSM. Both manual and automated synthesis methodologies are described, along with quality control parameters.

## Synthesis of the ATSM Ligand

A common and effective method for synthesizing the ATSM ligand is through the condensation reaction of 4-methyl-3-thiosemicarbazide with diacetyl (2,3-butanedione).[4]

### **Experimental Protocol: ATSM Ligand Synthesis**



#### Materials:

- 4-Methyl-3-thiosemicarbazide
- Diacetyl (2,3-butanedione)
- Ethanol
- · Glacial acetic acid

#### Procedure:[4]

- Dissolve 1.2 g (11.4 mmol) of 4-methyl-3-thiosemicarbazide in 50 mL of ethanol with constant heating and stirring.
- In a separate container, prepare an ethanolic solution of diacetyl by adding 0.5 mL (5.7 mmol) of diacetyl to a small amount of ethanol.
- Add the ethanolic diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.
- Add 5-6 drops of glacial acetic acid to the reaction mixture.
- Reflux the reaction mixture at 60-70 °C for 4 hours. A white precipitate should form.
- For complete precipitation, cool the flask and store it at 4 °C overnight.
- Collect the white precipitate (ATSM ligand) by filtration and wash with cold ethanol.

## Radiosynthesis of [64Cu]Cu-ATSM

The radiolabeling process involves the chelation of the radioactive copper isotope, <sup>64</sup>Cu, by the synthesized ATSM ligand. Both manual and automated synthesis methods have been successfully employed.

### **Manual Radiosynthesis Protocol**

Materials:



- [64Cu]CuCl2 in acidic medium
- 3M Sodium acetate solution
- ATSM ligand
- Anhydrous Dimethyl sulfoxide (DMSO)
- C18 Sep-Pak column
- Ethanol
- Water
- Nitrogen gas

#### Procedure:[4]

- Transfer the [64Cu]CuCl2 solution (5-50 mCi) to a vial containing 4 mL of 3M sodium acetate to create a [64Cu]copper acetate solution.
- Prepare a solution of the ATSM ligand by dissolving 4 μg in 0.1 mL of anhydrous DMSO.
- Add the ATSM solution to the [64Cu]copper acetate solution.
- Vortex the mixture at 25°C for 5 minutes.
- Cool the reaction mixture in an ice bath.
- Pre-treat a C18 Sep-Pak column with 5 mL of ethanol followed by 2 mL of water.
- Rapidly inject the cooled reaction mixture onto the pre-treated C18 Sep-Pak column.
- · Wash the column with 4 mL of water.
- Purge the column with a stream of dry nitrogen gas.
- Elute the final [64Cu]Cu-ATSM product with small portions (0.2 mL) of absolute ethanol.



## Automated Radiosynthesis Protocol (using GE TRACERIab FXN)

Automated synthesis modules provide a standardized and reproducible method for the production of [64Cu]Cu-ATSM.[1][2][3]

#### Procedure:[1][3]

- Transfer the [64Cu]CuCl2 solution to the reactor of the Tracerlab FX2 N synthesis module.
- Evaporate the solution at 90°C for 30 minutes under a flow of Helium and vacuum to remove excess HCl.
- Increase the temperature to 130°C to ensure the dryness of the [64Cu]CuCl2.
- Cool the reactor and maintain it at 40°C.
- Add 0.5 M sodium acetate buffer (2 mL, pH = 5.89) to the reactor to re-dissolve the [64Cu]CuCl<sub>2</sub>.
- Add the H<sub>2</sub>-ATSM precursor (20 μg in 20 μl DMSO solution) to the reactor along with 0.1 ml of ethanol.
- Stir the reaction mixture for 10 minutes.
- The subsequent purification is typically automated, involving passage through a C18 cartridge to isolate the final product.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from the synthesis and quality control of [64Cu]Cu-ATSM.

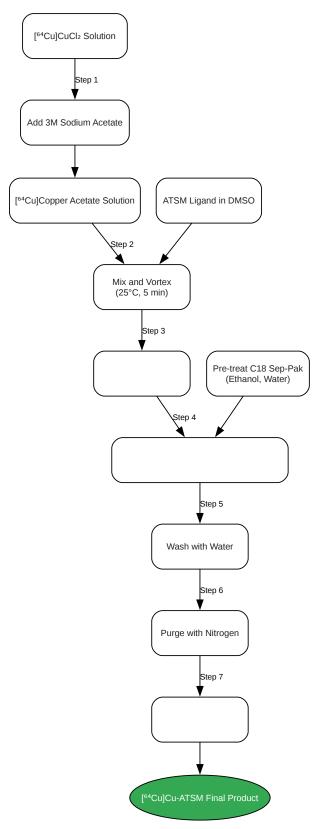


Parameter	Value	Reference
ATSM Ligand Synthesis		
4-Methyl-3-thiosemicarbazide	1.2 g (11.4 mmol)	[4]
Diacetyl	0.5 mL (5.7 mmol)	[4]
Reflux Temperature	60-70 °C	[4]
Reflux Time	4 hours	[4]
Manual Radiosynthesis		
[64Cu]CuCl2 Activity	5-50 mCi	[4]
ATSM Ligand Amount	4 μg	[4]
Reaction Temperature	25 °C	[4]
Reaction Time	5 minutes	[4]
Automated Radiosynthesis		
H <sub>2</sub> -ATSM Precursor	20 μg	[3]
Reaction Temperature	40 °C	[1][3]
Reaction Time	10 minutes	[3]
Quality Control		
Radiochemical Purity	>99%	[1][2][3]
Molar Activity (HPLC)	2.2–5.5 Ci/μmol	[1][2][3]
Molar Activity (ATSM-titration)	2.2–2.6 Ci/µmol	[1][2][3]
Molar Activity (ICP-MS)	3.0–4.4 Ci/µmol	[1][2][3]
Radiochemical Stability	Maintained for 20 hours	[1][2][3]

## **Visualizations**



# Experimental Workflow for Manual [64Cu]Cu-ATSM Synthesis

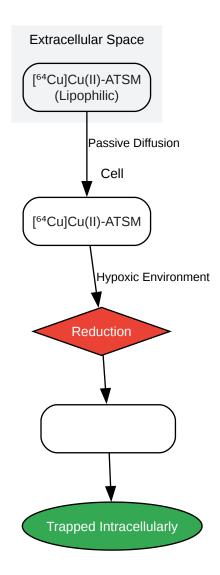




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Caption: Workflow for the manual synthesis and purification of [64Cu]Cu-ATSM.

## Proposed Mechanism of [64Cu]Cu-ATSM Retention in Hypoxic Cells



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Caption: Proposed mechanism of [64Cu]Cu-ATSM retention in hypoxic cells.



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### References

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